molecular formula C15H20O2 B12966820 (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one

(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one

Cat. No.: B12966820
M. Wt: 232.32 g/mol
InChI Key: MCWIBQXSOJFMTL-BYDSVVRCSA-N
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Description

(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one is a complex organic compound with a unique structure that includes a fused ring system and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Fused Ring System: This step often involves cyclization reactions, where smaller ring systems are fused together under specific conditions.

    Introduction of Chiral Centers: Chiral centers are introduced using chiral catalysts or reagents to ensure the correct stereochemistry.

    Functional Group Modifications: Various functional groups are added or modified through reactions such as alkylation, oxidation, or reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and control.

    Catalyst Optimization: Developing and using catalysts that enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify or remove certain functional groups.

    Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes or Receptors: Affecting their activity and leading to downstream effects.

    Modulate Signaling Pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.

    Interact with DNA or RNA: Potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one include other fused ring systems with chiral centers, such as:

    Naphthofuran Derivatives: Compounds with similar fused ring structures.

    Octahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene cores.

    Methylene-Substituted Compounds: Compounds with methylene groups attached to the ring system.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aR,9S,9aR,9bS)-9,9a-dimethyl-3-methylidene-4,5,7,8,9,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-11-7-8-12-10(2)14(16)17-13(12)15(9,11)3/h6,9,12-13H,2,4-5,7-8H2,1,3H3/t9-,12+,13-,15+/m0/s1

InChI Key

MCWIBQXSOJFMTL-BYDSVVRCSA-N

Isomeric SMILES

C[C@H]1CCC=C2[C@@]1([C@@H]3[C@H](CC2)C(=C)C(=O)O3)C

Canonical SMILES

CC1CCC=C2C1(C3C(CC2)C(=C)C(=O)O3)C

Origin of Product

United States

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